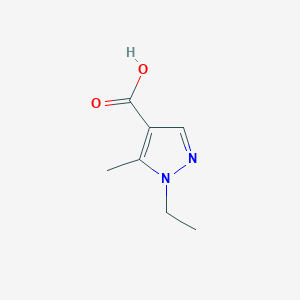

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5(2)6(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGPNVREQFYRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360088 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887408-72-2 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic Acid (CAS No. 887408-72-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and this particular derivative, with its unique substitution pattern, presents a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical identity, physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, and a discussion of its potential applications in drug development, grounded in the broader context of pyrazole chemistry.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[1] This has led to the successful development of numerous FDA-approved drugs containing a pyrazole core, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making derivatives like this compound valuable subjects of study.

Chemical Identity and Physicochemical Properties

Chemical Structure:

Caption: Proposed two-stage synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the synthesis of similar pyrazole derivatives. R[2]esearchers should optimize conditions as needed.

Materials:

-

Ethyl acetoacetate

-

Ethylhydrazine oxalate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate

-

Preparation of Ethylhydrazine: In a fume hood, carefully treat a solution of ethylhydrazine oxalate in water with a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. Extract the liberated ethylhydrazine with diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to obtain crude ethylhydrazine. Caution: Hydrazine derivatives are toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated area.

-

Cyclization Reaction: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate dropwise with stirring at room temperature.

-

To this solution, add the freshly prepared ethylhydrazine dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid.

-

The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the pyrazole ring proton (a singlet), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR will show distinct signals for all seven carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. [3] * A strong C=O stretching band for the carboxylic acid should appear around 1680-1710 cm⁻¹. *[3] Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of the compound (154.17).

-

Fragmentation patterns may include the loss of the carboxylic acid group (-45 amu) and the ethyl group (-29 amu).

-

[4]### 4. Applications in Drug Development and Research

While specific biological activity data for this compound is not extensively published, its structural motifs suggest several potential avenues for research and drug development.

Potential Therapeutic Areas

The pyrazole-4-carboxylic acid scaffold is a known pharmacophore in several therapeutic areas:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. This compound could serve as a starting point for the development of novel anti-inflammatory agents.

-

Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity. *[5] Anticancer Agents: The pyrazole nucleus is present in several kinase inhibitors and other anticancer drugs. *[6] Hypoglycemic Agents: Substituted pyrazole-4-carboxylic acids have been investigated as potential treatments for diabetes.

[2]#### 4.2. Role as a Chemical Building Block

This compound is a versatile intermediate for further chemical synthesis. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for the creation of libraries of related compounds for high-throughput screening.

Caption: Potential synthetic transformations of the title compound.

Conclusion

This compound represents a valuable and under-explored molecule within the rich chemical space of pyrazole derivatives. Its synthesis is achievable through established synthetic methodologies, and its structure holds promise for the development of novel therapeutic agents across a range of diseases. This technical guide provides a foundational understanding of this compound, intended to stimulate further research and application in the fields of medicinal chemistry and drug discovery.

References

- Cottineau, P., Toto, C., Marot, A., Pipaud, J. C., & Chenault, J. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & medicinal chemistry letters, 12(16), 2105–2108.

- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). Bioorganic & Medicinal Chemistry, 17(11), 3873-3881.

- Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1563-1568.

- Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(1), 2.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Mini-Reviews in Medicinal Chemistry.

- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (n.d.). ResearchGate.

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.

- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.). Google Patents.

- Ethyl 5-amino-1-methylpyrazole-4-carboxylate. (n.d.). NIST WebBook.

- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299. (n.d.). PubChem.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). Signal Transduction and Targeted Therapy, 6(1), 1-23.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

- 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(1), o251-o252.

- Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com.

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook.

- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (n.d.). Google Patents.

- 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. (n.d.). PubChem.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

Sources

An In-depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics. Within this privileged class of heterocycles, 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives represent a focal point of contemporary research. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this important molecule, offering insights for its application in drug discovery and development.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 887408-72-2) is a substituted pyrazole carboxylic acid with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol [1]. The structural arrangement of the ethyl and methyl groups on the pyrazole ring, along with the carboxylic acid moiety, imparts specific electronic and steric properties that are crucial for its biological activity and synthetic utility.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid |

| CAS Number | 887408-72-2[1] | 50920-46-2 |

| Molecular Formula | C₇H₁₀N₂O₂ | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol [1] | 154.17 g/mol |

| Melting Point (°C) | Data not available | 136-141 |

Synthesis Strategies

The synthesis of this compound typically proceeds through a multi-step sequence, culminating in the hydrolysis of a corresponding ester precursor. The construction of the core pyrazole ring is a key strategic consideration.

Synthesis of the Ester Precursor

A common and versatile approach to substituted pyrazoles is the Knorr pyrazole synthesis and related methodologies, which involve the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent. For the synthesis of ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate, a plausible route would involve the reaction of ethylhydrazine with a suitably substituted three-carbon synthon.

While a specific protocol for the title compound's ethyl ester is not detailed in the provided search results, the synthesis of analogous pyrazole-4-carboxylate esters has been described. For instance, the synthesis of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and 4-chlorophenylhydrazine[2]. A similar strategy could be adapted using ethylhydrazine.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the ester precursor.

Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Alkaline Hydrolysis (General Procedure)

-

Dissolution: The ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is dissolved in a suitable solvent, such as ethanol or methanol.

-

Saponification: An aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added to the ester solution.

-

Heating: The reaction mixture is heated under reflux to drive the hydrolysis to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate salt to form the free carboxylic acid.

-

Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Caption: Workflow for the hydrolysis of the ester precursor.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not available in the searched literature, predictions based on its structure and data from similar compounds can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the pyrazole ring proton.

-

Ethyl Group: A quartet around 4.0-4.3 ppm (CH₂) and a triplet around 1.3-1.5 ppm (CH₃).

-

Methyl Group: A singlet around 2.3-2.6 ppm.

-

Pyrazole Ring Proton: A singlet in the aromatic region, likely around 7.5-8.0 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H.

-

C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ for the carbonyl group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl and methyl groups.

-

C=C and C=N Stretches: Bands in the 1450-1600 cm⁻¹ region corresponding to the pyrazole ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 154.17. Fragmentation patterns would involve the loss of the ethyl group, the carboxylic acid group, and other characteristic cleavages of the pyrazole ring.

Chemical Reactivity

The reactivity of this compound is dictated by the functional groups present: the carboxylic acid and the pyrazole ring.

-

Carboxylic Acid Reactions: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation (formation of amides), and reduction to the corresponding alcohol.

-

Pyrazole Ring Reactivity: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the carboxylic acid group is deactivating. The nitrogen atoms of the pyrazole ring can also participate in coordination with metal ions.

Applications in Drug Discovery and Agrochemicals

Pyrazole carboxylic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their derivatives have shown promise as:

-

Antimicrobial agents [3]

-

Anti-inflammatory compounds [3]

-

Antitumor agents [3]

-

Fungicides and Herbicides

The specific substitution pattern of this compound makes it an attractive starting material for the development of novel compounds with tailored biological activities.

Conclusion

This compound is a molecule of significant interest with potential applications in both pharmaceutical and agrochemical research. While detailed experimental data for this specific isomer is emerging, its synthesis and properties can be reliably predicted based on the extensive knowledge of pyrazole chemistry. This guide provides a foundational understanding for researchers looking to explore the potential of this versatile chemical entity.

References

- Sunway Pharm Ltd. This compound. [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are integral scaffolds in numerous FDA-approved pharmaceuticals, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] This document delineates the systematic IUPAC nomenclature, details a robust synthetic pathway via the Knorr pyrazole synthesis and subsequent ester hydrolysis, and explores its physicochemical and spectroscopic properties. Furthermore, this guide discusses the established and potential pharmacological applications, offering insights into its mechanism of action and its role as a key building block for the development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are considered "privileged structures" in drug discovery.[1] Their unique chemical architecture allows them to act as versatile pharmacophores, capable of engaging with a wide array of biological targets through various non-covalent interactions. The pyrazole ring can serve as both a hydrogen bond donor (at the N-1 position in unsubstituted pyrazoles) and a hydrogen bond acceptor (at the N-2 position), facilitating strong and specific binding to enzyme active sites and receptors.[1]

The therapeutic importance of the pyrazole moiety is underscored by its presence in a diverse range of commercial drugs. Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole.[1] The continued exploration of substituted pyrazoles, such as this compound, is driven by the quest for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the topic compound is This compound . Let's deconstruct this name to understand the molecule's structure:

-

Pyrazole : This indicates the core five-membered heterocyclic ring with two adjacent nitrogen atoms.

-

1H : This specifies that the nitrogen at position 1 bears a hydrogen atom or, in this case, a substituent.

-

1-Ethyl : An ethyl group (-CH₂CH₃) is attached to the nitrogen atom at position 1.

-

5-methyl : A methyl group (-CH₃) is attached to the carbon atom at position 5.

-

4-carboxylic acid : A carboxyl group (-COOH) is attached to the carbon atom at position 4.

Molecular Formula: C₇H₁₀N₂O₂

Molecular Weight: 154.17 g/mol

Canonical SMILES: CCn1c(C)cc(n1)C(=O)O

The structural features of this molecule, particularly the N-1 ethyl substitution, prevent the tautomerism often observed in N-unsubstituted pyrazoles, leading to a single, well-defined isomer.

Synthesis of this compound

A reliable and common method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][3] For the synthesis of this compound, a two-step process is proposed: the Knorr synthesis of the corresponding ethyl ester followed by its hydrolysis.

Step 1: Knorr Pyrazole Synthesis of Ethyl 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylate

This step involves the reaction of ethyl 2-formylpropanoate (a β-ketoester equivalent) with ethylhydrazine. The greater nucleophilicity of the substituted nitrogen atom in ethylhydrazine directs the initial condensation, and subsequent cyclization and dehydration yield the pyrazole ring.

// Reactants Reactant1 [label="Ethyl 2-formylpropanoate"]; Reactant2 [label="Ethylhydrazine"]; Catalyst [label="Acid Catalyst (e.g., Acetic Acid)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Intermediate & Product Intermediate [label="Hydrazone Intermediate"]; Product [label="Ethyl 1-Ethyl-5-methyl-\n1H-pyrazole-4-carboxylate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Reactant1 -> Intermediate [label="+"]; Reactant2 -> Intermediate; Catalyst -> Intermediate [style=dashed]; Intermediate -> Product [label="Cyclization &\nDehydration"]; }

Knorr synthesis workflow for the pyrazole ester intermediate.Experimental Protocol:

-

To a solution of ethyl 2-formylpropanoate (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add ethylhydrazine (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate, which can be purified by column chromatography.

Step 2: Hydrolysis of Ethyl 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is often preferred as it is an irreversible reaction, driving the equilibrium towards the product.[4]

// Reactants Ester [label="Ethyl 1-Ethyl-5-methyl-\n1H-pyrazole-4-carboxylate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Aqueous Base\n(e.g., NaOH, LiOH)"]; Acid [label="Strong Acid\n(e.g., HCl)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Intermediate & Product Salt [label="Sodium 1-Ethyl-5-methyl-\n1H-pyrazole-4-carboxylate"]; Product [label="1-Ethyl-5-methyl-\n1H-pyrazole-4-carboxylic acid", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Ester -> Salt [label="1. Reflux"]; Base -> Salt; Salt -> Product [label="2. Acidification"]; Acid -> Product; }

Alkaline hydrolysis of the pyrazole ester to the carboxylic acid.Experimental Protocol:

-

Dissolve the ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Typical for small organic carboxylic acids. |

| Melting Point | 130-150 °C | Similar substituted pyrazole carboxylic acids, like 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, have a melting point in the range of 136-141 °C.[5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). | The carboxylic acid group imparts some water solubility, especially in basic conditions, but the overall hydrocarbon content limits it. |

| pKa | ~3-5 | The pKa of pyrazole-4-carboxylic acid is influenced by the electronic nature of the ring. It is expected to be in the typical range for aromatic carboxylic acids. |

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the pyrazole ring proton.

-

-COOH: A very broad singlet, typically downfield around 12 ppm.[6]

-

Pyrazole-H (C3-H): A singlet around 7.5-8.0 ppm.

-

-N-CH₂-CH₃: A quartet around 4.0-4.3 ppm.

-

-C₅-CH₃: A singlet around 2.3-2.6 ppm.

-

-N-CH₂-CH₃: A triplet around 1.3-1.5 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbonyl, the pyrazole ring carbons, and the alkyl substituents.

-

-COOH: ~165-175 ppm.[7]

-

Pyrazole C3, C4, C5: ~110-150 ppm.

-

-N-CH₂-CH₃: ~40-45 ppm.

-

-C₅-CH₃: ~10-15 ppm.

-

-N-CH₂-CH₃: ~13-16 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z = 154. Subsequent fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments.[7]

Applications in Drug Development and Biological Activity

Substituted pyrazole-4-carboxylic acids are recognized as valuable pharmacophores in the development of new drugs for a variety of therapeutic areas.

Established and Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Agents: The pyrazole scaffold is found in several kinase inhibitors used in oncology. These compounds can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.[9]

-

Antimicrobial and Antifungal Agents: Pyrazole derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[10]

-

Hypoglycemic Agents: Certain substituted pyrazole-4-carboxylic acids have been investigated for their potential to lower blood glucose levels, suggesting applications in the treatment of diabetes.[11]

Mechanism of Action Insights

The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres of other aromatic systems, enhancing properties like metabolic stability and target binding affinity. The specific substitution pattern on the pyrazole ring is critical for determining the pharmacological profile. For this compound, the carboxylic acid group can act as a key hydrogen bonding partner or a mimic of a phosphate group, allowing it to interact with the active sites of various enzymes. The N-ethyl and C-methyl groups contribute to the molecule's lipophilicity and can engage in hydrophobic interactions within a binding pocket, potentially enhancing potency and selectivity.

// Core Compound Core [label="1-Ethyl-5-methyl-1H-\npyrazole-4-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Potential Targets Targets [label="Biological Targets", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Kinases [label="Kinases"]; COX [label="COX Enzymes"]; MicrobialEnzymes [label="Microbial Enzymes"];

// Therapeutic Outcomes Outcomes [label="Therapeutic Outcomes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer"]; AntiInflammatory [label="Anti-inflammatory"]; Antimicrobial [label="Antimicrobial"];

// Relationships Core -> Targets [label="Binds to"]; Targets -> Kinases [dir=none]; Targets -> COX [dir=none]; Targets -> MicrobialEnzymes [dir=none];

Kinases -> Anticancer; COX -> AntiInflammatory; MicrobialEnzymes -> Antimicrobial;

{rank=same; Kinases; COX; MicrobialEnzymes;} {rank=same; Anticancer; AntiInflammatory; Antimicrobial;} }

Potential biological targets and therapeutic outcomes.Conclusion

This compound represents a valuable and versatile scaffold for medicinal chemistry research. Its synthesis is achievable through well-established and robust chemical transformations. The predictable physicochemical and spectroscopic properties of this molecule, combined with the known pharmacological potential of the pyrazole-4-carboxylic acid class, make it an attractive starting point for the design and development of novel drug candidates. Further investigation into its specific biological activities and mechanisms of action is warranted and holds the promise of yielding new therapeutic agents for a range of diseases.

References

- Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108. (2002). [Link]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. (n.d.). [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. (2020). [Link]

- Current status of pyrazole and its biological activities. PubMed Central. (n.d.). [Link]

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid St

- Pyrazole-4-carboxylic acid | C4H4N2O2. PubChem. (n.d.). [Link]

- 1H-Pyrazole-5-carboxylic acid | C4H4N2O2. PubChem. (n.d.). [Link]

- Pyrazole-3-carboxylic acid. SpectraBase. (n.d.). [Link]

- The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid St

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

- Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. (n.d.). [Link]

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024). [Link]

- IR: carboxylic acids. (n.d.). [Link]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Spectroscopy of Carboxylic Acids.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central. (n.d.). [Link]

- 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2. PubChem. (n.d.). [Link]

- hydrolysis of esters. Chemguide. (n.d.). [Link]

- Knorr pyrrole synthesis. Wikipedia. (n.d.). [Link]

- Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. (2023). [Link]

- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. (n.d.). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. chem-casts.com [chem-casts.com]

- 11. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid physical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals due to their diverse biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] A thorough understanding of the physicochemical properties of derivatives like this compound is paramount for drug development professionals. These properties govern a molecule's behavior in biological systems, influence formulation strategies, and dictate its suitability as a synthetic building block.

This technical guide provides a detailed examination of the key physical properties of this compound. It combines theoretical principles with field-proven experimental methodologies, offering researchers and scientists a comprehensive resource for characterizing this and similar compounds. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural steps.

Molecular Structure and Physicochemical Descriptors

The structure of this compound features a five-membered pyrazole ring, a carboxylic acid functional group, an N-ethyl substituent, and a C-methyl substituent. This specific arrangement of functional groups dictates its physical and chemical behavior. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyrazole nitrogens are hydrogen bond acceptors. These interactions are expected to result in a relatively high melting point and influence its solubility in polar solvents.

Table 1: Key Identifiers and Computed Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 20290-11-5 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [6] |

| Molecular Weight | 154.17 g/mol | [6][7] |

| Canonical SMILES | CCn1c(C)c(C(=O)O)cn1 | - |

| Topological Polar Surface Area | 55.1 Ų | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 |[8] |

Note: Some properties are based on the closely related compound 1-methyl-1H-pyrazole-4-carboxylic acid due to limited data on the title compound.

Thermal Properties: Melting Point

The melting point is a critical physical property that provides an indication of a compound's purity and identity.[9] Pure crystalline organic compounds typically exhibit a sharp melting range of 0.5-1.0°C.[10] Impurities tend to depress the melting point and broaden the melting range.[9] Given the strong intermolecular hydrogen bonding afforded by the carboxylic acid dimer formation, this compound is expected to be a solid at room temperature with a significant melting point. For a related compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, the melting point is reported as 162-166 °C, suggesting a similar range for the title compound.[11]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the definitive method for determining the melting range of a solid organic compound using a melting point apparatus. The causality for a slow heating rate (1-2°C per minute) is to ensure that the system remains in thermal equilibrium, allowing for precise observation of the temperature at which melting begins and completes.

Methodology:

-

Sample Preparation: Place a small amount of the dry, finely powdered compound on a clean, dry surface.[12][13]

-

Capillary Loading: Push the open end of a capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[10][13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the block rapidly to get an approximate melting point. This saves time and identifies the temperature range to be observed carefully.

-

Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Insert a new sample.

-

Heating and Observation: Begin heating at a slow, controlled rate (approximately 2°C/min).

-

Record Melting Range:

-

Reporting: The melting point is reported as the range from t1 to t2. Repeat the determination at least twice to ensure consistency.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a fundamental property that dictates how a compound can be handled, purified, and formulated, and it provides strong clues about its chemical nature. The solubility of this compound is governed by the interplay between its polar carboxylic acid group and the less polar N-ethyl and C-methyl substituted pyrazole ring.

-

Aqueous Solubility: The presence of the carboxylic acid group suggests some solubility in water through hydrogen bonding.[14] However, the overall nonpolar character from the alkyl groups and the heterocyclic ring may limit this.

-

Acid/Base Solubility: As a carboxylic acid, it is expected to be readily soluble in dilute aqueous bases like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃) via an acid-base reaction to form a highly water-soluble sodium salt.[15][16] It should be insoluble in acidic solutions like 5% hydrochloric acid (HCl).[15]

-

Organic Solubility: The compound is predicted to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[14]

Experimental Protocol: Qualitative Solubility Classification

This workflow systematically classifies a compound based on its solubility in a series of solvents, allowing for the identification of its primary functional group.[15][17] The key experimental choice is the sequence of solvents, which efficiently narrows down the possibilities.

Methodology:

-

Water Solubility: Add ~25 mg of the compound to 0.5 mL of deionized water in a test tube. Mix thoroughly. If it dissolves, it is water-soluble. Test the pH of the solution with litmus or pH paper. An acidic pH (≤ 4) indicates a carboxylic acid.[15]

-

5% NaOH Solubility: If insoluble in water, add ~25 mg of the compound to 0.5 mL of 5% NaOH solution. If it dissolves, it is a strong or weak acid.

-

5% NaHCO₃ Solubility: To differentiate, add ~25 mg of the compound to 0.5 mL of 5% NaHCO₃ solution. Effervescence (CO₂ bubbles) or dissolution indicates a carboxylic acid (a sufficiently strong acid to react with the weak base).[15][18]

-

5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 0.5 mL of 5% HCl. Dissolution would indicate a basic functional group (e.g., an amine), which is not expected for this compound.[17]

-

Organic Solvents: Test solubility in various organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, hexanes) to establish a full profile.

Caption: Flowchart for Qualitative Solubility Testing.

Acidity and pKa

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For a drug development candidate, the pKa is critical as it determines the charge state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding. The carboxylic acid group is the primary acidic center in this compound. The electron-withdrawing nature of the adjacent pyrazole ring is expected to stabilize the carboxylate conjugate base, making the compound a moderately weak acid. The predicted pKa value for the similar 1-methyl-1H-pyrazole-4-carboxylic acid is 3.88 ± 0.10.[14]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination. It involves monitoring the pH of a solution of the acid as a standardized base is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized.

Methodology:

-

Solution Preparation:

-

Accurately prepare a standardized solution of ~0.1 M NaOH.

-

Accurately weigh a sample of the pyrazole carboxylic acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture like water/methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

-

Apparatus Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration:

-

Place a known volume of the acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Record the initial pH.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.[19]

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue adding titrant well past the equivalence point (the point of steepest pH change).[19]

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point (V_eq) is the midpoint of the steepest part of the curve.

-

The pKa is the pH value on the curve that corresponds to the volume of NaOH at the half-equivalence point (V_eq / 2).

-

For higher accuracy, calculate the first derivative (ΔpH/ΔV) and plot it against volume. The peak of this plot gives the precise equivalence point.[19]

-

Caption: Workflow for pKa Determination via Titration.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Carboxylic Acids. Benchchem.

- University of Calgary. (n.d.).

- Thompson Rivers University. (n.d.).

- Scribd. (n.d.). Determination of Melting Point of An Organic Compound. [Link]

- University of Technology. (2021). experiment (1)

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

- Hayden-McNeil. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- American Chemical Society. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]

- Academia.edu. (n.d.).

- Quora. (2017). How to determine the solubility of organic compounds. [Link]

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

- PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)

- ResearchGate. (2017). Chemistry and Therapeutic Review of Pyrazole. [Link]

- PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

- PubChem. (n.d.).

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- NIST WebBook. (n.d.).

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]

- ResearchGate. (2025).

- PubChem. (n.d.).

- Google Patents. (n.d.).

- PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

- PubChem. (n.d.). Stearidonic Acid. [Link]

- PubChem. (n.d.). 11-Chloroperfluoro-3-oxaundecanesulfonic acid. [Link]

- International Journal of Scientific Research in Science and Technology. (n.d.).

- NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Stearidonic Acid | C18H28O2 | CID 5312508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 50920-46-2 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. athabascau.ca [athabascau.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chemimpex.com [chemimpex.com]

- 12. scribd.com [scribd.com]

- 13. byjus.com [byjus.com]

- 14. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. quora.com [quora.com]

- 17. scribd.com [scribd.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The precise structural elucidation of novel pyrazole derivatives is a non-negotiable prerequisite for advancing any drug discovery program. This guide provides an in-depth technical framework for the spectroscopic characterization of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, a representative member of this important class of heterocyclic compounds. The methodologies and interpretative strategies detailed herein are designed to be broadly applicable to new chemical entities emerging from synthesis campaigns.

Our approach is grounded in the principle of orthogonal verification, where data from multiple spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—are integrated to build an unassailable structural proof. This document will not only present the expected data for our target molecule but will also delve into the causality behind the experimental choices and the logic of spectral interpretation, empowering researchers to apply these principles to their own compounds.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Below is the chemical structure of this compound.

Caption: Molecular Structure of this compound.

Based on this structure, we can predict the key spectroscopic signatures:

-

¹H NMR: Signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), a pyrazole ring proton (a singlet), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the ethyl carbons, the methyl carbon, the pyrazole ring carbons, and the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-H and C=N stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with predictable fragmentation patterns.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire the spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

-

Typical spectral parameters include a spectral width of 0-15 ppm, a pulse angle of 45°, and a relaxation delay of 1-2 seconds.[1]

-

Data Interpretation: Predicted ¹H NMR Spectrum

The predicted ¹H NMR data for this compound are summarized in the table below. These predictions are based on established chemical shift ranges and data from structurally similar pyrazole derivatives.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | N/A |

| Pyrazole H-3 | 7.5 - 8.0 | Singlet | 1H | N/A |

| Ethyl (-CH₂-) | 4.1 - 4.3 | Quartet | 2H | ~7.2 |

| Methyl (C5-CH₃) | 2.4 - 2.6 | Singlet | 3H | N/A |

| Ethyl (-CH₃) | 1.3 - 1.5 | Triplet | 3H | ~7.2 |

Causality and Insights:

-

The carboxylic acid proton is expected to be highly deshielded (downfield) due to the electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding. Its broadness is a result of chemical exchange with residual water in the solvent.

-

The pyrazole ring proton (H-3) appears as a singlet because it has no adjacent protons to couple with. Its chemical shift is in the aromatic region, typical for protons on electron-deficient heterocyclic rings.

-

The ethyl group attached to the pyrazole nitrogen exhibits a classic quartet-triplet pattern. The -CH₂- group is a quartet because it is coupled to the three protons of the adjacent methyl group. Conversely, the -CH₃- group is a triplet due to coupling with the two protons of the methylene group.

-

The methyl group at the C5 position is a singlet, as it lacks neighboring protons for coupling.

Caption: Correlation of proton environments to their predicted ¹H NMR signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the number and types of carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration or a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Data Acquisition:

-

Acquire the spectrum on the same instrument used for ¹H NMR.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.[1]

-

Data Interpretation: Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented below. These values are estimated based on typical ranges for similar functional groups and heterocyclic systems.[2][3]

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Pyrazole C -5 | 145 - 155 |

| Pyrazole C -3 | 138 - 142 |

| Pyrazole C -4 | 110 - 120 |

| Ethyl (-C H₂-) | 45 - 55 |

| Ethyl (-C H₃) | 14 - 18 |

| Methyl (C5-C H₃) | 10 - 15 |

Causality and Insights:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.

-

The pyrazole ring carbons have distinct chemical shifts. C5, being adjacent to two nitrogen atoms, is typically the most deshielded of the ring carbons. C4, bearing the carboxylic acid group, will also be significantly influenced.

-

The aliphatic carbons of the ethyl and methyl groups appear in the upfield region of the spectrum, as expected.

Caption: Labeled carbon atoms and their predicted ¹³C NMR chemical shift ranges.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for the rapid identification of functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

Data Interpretation: Predicted IR Spectrum

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1720 | Strong |

| Pyrazole Ring | C=N, C=C Stretch | 1500 - 1600 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid (C-O) | C-O Stretch | 1210 - 1320 | Strong |

Causality and Insights:

-

The most prominent feature will be the extremely broad O-H stretching band of the carboxylic acid, which often spans a large portion of the spectrum due to extensive hydrogen bonding.[4]

-

A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid provides definitive evidence for this functional group.[4]

-

Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the pyrazole ring's double bond stretching vibrations.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[1]

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a time-of-flight or Orbitrap instrument). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Data Interpretation: Predicted Mass Spectrum

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

-

Predicted HRMS (ESI+): The calculated exact mass for [C₈H₁₁N₂O₂]⁺ ([M+H]⁺) is 167.0815. An experimentally observed mass within a few parts per million (ppm) of this value would confirm the elemental composition.

-

Predicted HRMS (ESI-): The calculated exact mass for [C₈H₉N₂O₂]⁻ ([M-H]⁻) is 165.0670.

-

Fragmentation: While ESI is a soft ionization method, some fragmentation can occur. Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da).

Caption: Plausible fragmentation pathway for this compound in ESI+ mode.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple sources.

Caption: Workflow for integrated spectroscopic analysis and structural confirmation.

By systematically acquiring and interpreting data from MS, IR, and NMR, researchers can confidently establish the structure of novel compounds like this compound. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for subsequent stages of drug development.

References

- BenchChem. A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles.

- Claramunt, R. M., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Structural Chemistry, 24(5), 1625–1636.

- Li, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(5-6), 435-444.

- El-Sayed, M. A., et al. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Letters in Drug Design & Discovery, 22(1).

- Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design, 24(9), 4125–4131.

- PubChem. ethyl 4-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information.

- NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions.

- ResearchGate. ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6.

- NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- PubChem. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.

- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity for diverse substitutions have led to the development of a vast array of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. From their well-established roles as anti-inflammatory and anticancer agents to their emerging potential in treating neurological and infectious diseases, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics. We will explore the causal relationships behind experimental design and provide detailed protocols, grounding the discussion in authoritative scientific literature.

Introduction: The Enduring Significance of the Pyrazole Moiety

Since its initial synthesis in the late 19th century, the pyrazole ring has captivated the attention of medicinal chemists.[1] This interest is not merely academic; several blockbuster drugs, including the anti-inflammatory agent Celecoxib and the withdrawn anti-obesity drug Rimonabant, feature a pyrazole core, underscoring its therapeutic relevance.[1][2] The unique electronic properties and the ability of the pyrazole scaffold to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, make it an ideal framework for designing molecules that can selectively bind to a wide range of biological targets.[2][3]

The enduring appeal of pyrazole derivatives stems from their proven efficacy across multiple therapeutic areas, including but not limited to:

-

Anti-inflammatory and Analgesic Activity [4]

-

Anticancer Activity [5]

-

Antimicrobial and Antifungal Activity [4]

This guide will systematically dissect these key biological activities, providing a granular look at the underlying molecular mechanisms and the practical experimental approaches used to validate them.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-documented and clinically successful application.[8] The primary mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[9]

Mechanism of Action: Selective COX-2 Inhibition

The discovery of two COX isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory drug development. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] Non-selective NSAIDs inhibit both isoforms, leading to the common side effect of gastrointestinal distress.[11]

Pyrazole derivatives, most notably Celecoxib , were designed as selective COX-2 inhibitors.[11][12] The diaryl-substituted pyrazole structure of Celecoxib, with its sulfonamide side chain, allows it to bind to a specific hydrophilic region near the active site of the COX-2 enzyme, an interaction not as favorable with the more constricted active site of COX-1.[11] This selectivity leads to a reduction in inflammation and pain with a lower risk of gastrointestinal side effects.[10]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Celecoxib [label="Celecoxib\n(Pyrazole Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];

// Edges Arachidonic_Acid -> COX2 [label="Metabolized by"]; COX2 -> Prostaglandins [label="Synthesizes"]; Prostaglandins -> Inflammation [label="Mediates"]; Celecoxib -> COX2 [label="Selectively Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; } caption [label="Celecoxib's COX-2 Inhibition Pathway.", shape=plaintext, fontsize=10]; }

Beyond COX inhibition, some pyrazole derivatives exert their anti-inflammatory effects by modulating other key players in the inflammatory cascade, such as lipoxygenases (LOX) and pro-inflammatory cytokines like TNF-α and various interleukins.[9]

Experimental Evaluation of Anti-inflammatory Activity

A multi-tiered experimental approach is essential to characterize the anti-inflammatory potential of novel pyrazole derivatives.

2.2.1. In Vitro Assays

-

COX Inhibition Assays: These assays are fundamental for determining the potency (IC50) and selectivity of a compound for COX-1 versus COX-2. A 2023 study reported a 3-(trifluoromethyl)-5-arylpyrazole with an IC50 of 0.02 μM for COX-2 versus 4.5 μM for COX-1, demonstrating high selectivity.[9]

-

Cytokine Release Assays: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are commonly used to assess a compound's ability to suppress the production of pro-inflammatory cytokines. For instance, a reduction of 85% in IL-6 production at a 5 μM concentration is a significant finding.[9]

2.2.2. In Vivo Models

-

Carrageenan-Induced Paw Edema: This is a standard acute inflammatory model in rodents. The reduction in paw volume after administration of the test compound is a measure of its anti-inflammatory effect. Reductions in edema by 65–80% at a dose of 10 mg/kg have been reported for potent pyrazole derivatives.[9]

Table 1: Representative Anti-inflammatory Activity Data for Pyrazole Derivatives

| Compound Class | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Carrageenan Model) | Reference |

| 3,5-Diarylpyrazoles | COX-2 | 0.01 μM | 75% edema reduction | [9] |

| Pyrazole-Thiazole Hybrid | COX-2/5-LOX | 0.03 μM / 0.12 μM | Not specified | [9] |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 μM | Not specified | [9] |

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold has proven to be a fertile ground for the discovery of novel anticancer agents that target various hallmarks of cancer.[5][13] These derivatives often function as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[14]

Mechanisms of Action: Targeting Key Kinases

Dysregulation of protein kinase signaling is a common driver of cancer. Pyrazole derivatives have been successfully designed to inhibit several key kinase families.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[15] Overexpression or aberrant activation of CDKs, such as CDK2, can lead to uncontrolled cell proliferation.[15] Novel pyrazole derivatives have been synthesized that exhibit potent inhibition of CDK2, inducing cell cycle arrest and apoptosis in cancer cells.[16] Some compounds have shown IC50 values in the low micromolar range against CDK2/cyclin A2.[16]

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is critical for transmitting signals from cytokines and growth factors.[17] Aberrant JAK signaling is implicated in various hematological malignancies and solid tumors.[17] Pyrazole-based JAK inhibitors, such as Ruxolitinib , have been approved for the treatment of myelofibrosis.[14][17] These inhibitors bind to the ATP-binding site of JAKs, blocking their kinase activity and downstream signaling.

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can play a role in cancer progression.[14] Pyrazole urea-based compounds have been developed as potent allosteric inhibitors of p38 MAPK, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive conformation of the enzyme.[18]

Experimental Evaluation of Anticancer Activity

Assessing the anticancer potential of pyrazole derivatives requires a combination of in vitro and in vivo studies.

3.2.1. In Vitro Assays

-

Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB): These assays determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) across a panel of cancer cell lines. A recent study identified a pyrazole derivative with a full-panel GI50 value of 3.81 μM.[16]

-

Kinase Inhibition Assays: Biochemical assays are used to measure the direct inhibitory effect of the compound on the target kinase, providing IC50 values. For example, a 4-amino-(1H)-pyrazole derivative showed IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[17]

-

Cell Cycle Analysis (Flow Cytometry): This technique is used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1), which is a common outcome of CDK inhibition.[16]

-

Apoptosis Assays (e.g., Annexin V/PI staining): These assays confirm whether the compound induces programmed cell death.

3.2.2. In Vivo Models

-

Tumor Xenograft Models: Human cancer cells are implanted in immunocompromised mice. The ability of the pyrazole derivative to inhibit tumor growth is then evaluated. Pexmetinib, a p38 MAPK inhibitor, was shown to be efficacious in preclinical tumor xenografts in mice.[14]

Antimicrobial Activity: A Renewed Weapon Against Resistant Pathogens

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[19] Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacteria and fungi.[4][20][21]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve:

-

Inhibition of DNA Gyrase: Some pyrazoles have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[19]

-

Disruption of Cell Wall Synthesis: Alterations in the bacterial cell wall or membrane integrity can be another mode of action.

-

Inhibition of Key Metabolic Pathways: Pyrazoles can interfere with essential metabolic processes necessary for microbial survival.

Experimental Evaluation of Antimicrobial Activity

Standard microbiological techniques are employed to assess the antimicrobial efficacy of pyrazole derivatives.

-

Broth Microdilution Method: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of a compound that visibly inhibits microbial growth. One study reported a pyrazole derivative with a potent MIC of 0.25 μg/mL against E. coli.[4]

-

Agar Disk Diffusion Method: This qualitative method provides a preliminary assessment of antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the test compound.[20]

Table 2: Selected Antimicrobial Activities of Pyrazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Standard Drug | Reference |

| Compound 3 (in study) | Escherichia coli (Gram-) | 0.25 | Ciprofloxacin (0.5) | [4] |

| Compound 4 (in study) | Streptococcus epidermidis (Gram+) | 0.25 | Ciprofloxacin (4) | [4] |

| Compound 2 (in study) | Aspergillus niger (Fungus) | 1 | Clotrimazole (2) | [4] |

| Thiazolo-pyrazole hybrid | MRSA | 4 | Not specified | [19] |

Anticonvulsant and CNS Activities: Modulating Neuronal Excitability

Pyrazole derivatives have also shown significant promise in the treatment of neurological disorders, particularly epilepsy.[6][22] Their activity often stems from their ability to modulate neuronal excitability.

Mechanism of Action

While the exact mechanisms are still under investigation for many novel compounds, potential targets include:

-

Ion Channels: Modulation of voltage-gated sodium or calcium channels to reduce excessive neuronal firing.

-

GABAergic System: Enhancement of the inhibitory effects of the neurotransmitter GABA.

-

Monoamine Oxidase (MAO) Inhibition: Some pyrazoles act as MAO inhibitors, which can have antidepressant and anticonvulsant effects.[7]

Experimental Evaluation of Anticonvulsant Activity

Preclinical evaluation relies on established animal models of seizures.

-

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that can prevent the spread of seizures.[6][23]

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This chemical-induced seizure model is effective in identifying compounds that raise the seizure threshold.[6]

In one study, novel pyrazole derivatives exhibited a remarkable protective effect against PTZ-induced seizures at a 20 mg/kg dose, with potency comparable to the standard drug phenobarbital.[24]

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends to other therapeutic areas:

-

Anti-obesity: The pyrazole derivative Rimonabant was developed as a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist.[25][26] By blocking CB1 receptors in the brain and peripheral tissues, it reduced appetite and improved metabolic parameters.[27][28] However, it was withdrawn from the market due to severe psychiatric side effects.[25][29]

-

Antiviral Activity: Certain pyrazole derivatives have demonstrated activity against a range of viruses.[5]

-

Antitubercular Activity: The pyrazole nucleus is being explored for the development of new drugs to combat tuberculosis.[5]

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded clinically successful drugs and continue to be a source of promising lead compounds across a remarkable range of biological activities. The ability to fine-tune the structure of pyrazole derivatives allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it a highly adaptable core for targeted therapies.

Future research will likely focus on:

-

Developing highly selective kinase inhibitors with improved safety profiles for cancer and inflammatory diseases.

-

Exploring novel mechanisms of action for antimicrobial pyrazoles to combat drug-resistant pathogens.

-

Designing CNS-active pyrazoles with fewer side effects for the treatment of epilepsy and other neurological disorders.

-

Utilizing computational and structure-based design to accelerate the discovery of next-generation pyrazole-based therapeutics.

The rich history and ongoing innovation surrounding pyrazole derivatives ensure that this "privileged scaffold" will remain a central focus in the quest for novel and effective medicines for years to come.

References

- Celecoxib. (n.d.). In StatPearls. NCBI Bookshelf.

- Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net.